2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a trifluoromethyl group at position 6, methyl groups at positions 2 and 3, and a carbaldehyde functional group at position 3. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors such as the constitutive androstane receptor (CAR) and cytochrome P450 isoforms . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbaldehyde moiety allows for further derivatization, making it a versatile intermediate in drug discovery .
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c1-4-5(2)16-8-13-7(9(10,11)12)6(3-15)14(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCBQXXMNQLJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole nucleus is prepared by cyclization reactions involving appropriate precursors such as 2-amino-1,3-thiazoles and α-haloketones or related electrophiles.
- Starting Materials: 2-amino-5-hydrazino-1,3,4-thiadiazole derivatives or 2-amino-1,3-thiazole analogs.
- Reaction Conditions: Reflux in ethanol or other polar solvents for 6–8 hours.
- Example: Reaction of 2-amino-5-hydrazino-1,3,4-thiadiazole with α-haloaryl ketones under reflux yields substituted imidazo[2,1-b]thiazoles.
Formylation to Introduce the Carbaldehyde Group at Position 5
The Vilsmeier-Haack reaction is the preferred method for selective formylation:
- Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.
- Procedure: The imidazo[2,1-b]thiazole intermediate is dissolved in chloroform or an appropriate solvent, cooled to 0–5°C, and treated with the Vilsmeier reagent.
- Reaction Time: Stirring at room temperature for 3 hours followed by reflux for 15–20 hours.
- Workup: Removal of solvent under reduced pressure, quenching with crushed ice, and isolation of the aldehyde precipitate.
- Yields: Good yields are reported, typically above 70%.
One-Pot Synthetic Protocol for Final Derivatives
A one-pot reaction method has been developed to streamline synthesis:
- Reactants: The carbaldehyde intermediate (5a-d), thiosemicarbazide, and substituted α-haloaryl ketones.
- Solvent: Ethanol with catalytic acetic acid.
- Conditions: Reflux for 30–50 minutes, monitored by thin-layer chromatography (TLC).
- Outcome: Formation of final substituted imidazo[2,1-b]thiazole derivatives with high purity and good yields (typically 60–85%).
Representative Physical Data of Synthesized Compounds
| Compound | Substituent R1 | Substituent R2 | Melting Point (°C) | Rf Value (n-Hexane:Ethyl acetate 3:2) |
|---|---|---|---|---|
| 6a1 | p-NO₂ | p-OCH₃ | 210 | 0.28 |
| 6a2 | p-NO₂ | p-NO₂ | 199 | 0.22 |
| 6c5 | p-OCH₃ | p-Br | 165 | 0.59 |
| 6c6 | p-OCH₃ | m-NO₂ | 209 | 0.47 |
| 6d1 | p-Cl | p-OCH₃ | 155 | 0.41 |
This data exemplifies the successful synthesis of various derivatives with different substituents, showing consistent melting points and chromatographic behavior, confirming purity and structural integrity.
Analytical Characterization
- Infrared (IR) Spectroscopy: Confirms functional groups, particularly the aldehyde C=O stretch around 1700 cm⁻¹.
- Proton Nuclear Magnetic Resonance (¹H-NMR): Identifies methyl groups, aromatic protons, and aldehyde proton signals.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target molecule.
- These techniques collectively validate the successful synthesis of 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives.
Summary of Key Research Findings
- The Vilsmeier-Haack reaction is highly effective for selective formylation at the 5-position of the imidazo[2,1-b]thiazole ring.
- One-pot synthetic methods improve efficiency and yield, reducing purification steps.
- Substituent effects (electron-withdrawing groups like NO₂, Cl, CF₃) influence yields and biological activity.
- The described synthetic routes afford compounds with promising biological activities, including anti-tubercular and antifungal properties, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of imidazo[2,1-b]thiazole, including 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways that lead to cell death.
Antibacterial Activity
The compound shows potential antibacterial properties, making it a candidate for further development as an antibacterial agent. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with bacterial membranes, leading to increased efficacy against resistant strains.
Anti-tuberculosis Activity
Compounds within the imidazo[2,1-b]thiazole class have been explored for their anti-tuberculosis properties. Preliminary studies suggest that 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde may inhibit the growth of Mycobacterium tuberculosis, although further investigations are necessary to elucidate its mechanism of action.
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanisms behind these effects are still under investigation but may involve modulation of oxidative stress pathways and inflammation.
Material Science Applications
Beyond its biological applications, 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can be utilized in material science for synthesizing novel polymers or coatings due to its unique chemical structure and properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity.
Case Study 2: Antibacterial Efficacy
In another research project focused on antibiotic resistance, 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde was tested against several resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting potential for development into a new class of antibiotics.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit key enzymes in the electron transport chain of mycobacteria, thereby exhibiting anti-tuberculosis activity . The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole-5-carbaldehyde derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Functional Comparisons
Receptor Binding Affinity
- The trifluoromethyl group in the target compound improves binding to hydrophobic pockets in enzymes compared to chlorophenyl (CITCO) or methyl (6-methyl analog) substituents .
- CITCO’s oxime group enables strong hydrogen bonding with CAR, whereas the carbaldehyde in the target compound offers flexibility for covalent modifications .
Synthetic Accessibility
- The target compound can be synthesized via Vilsmeier-Haack formylation of a dimethyl-trifluoromethylimidazothiazole precursor, similar to methods described for 3,6-diphenylimidazo[2,1-b]thiazole-5-carbaldehyde .
- In contrast, CITCO requires additional oxime formation steps, increasing synthetic complexity .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methyl or fluorophenyl analogs, enhancing membrane permeability .
- Thermal Stability : The dimethyl groups at positions 2 and 3 confer higher thermal stability (predicted melting point ~150–160°C) compared to CITCO (liquid at room temperature) .
Biological Activity
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS Number: 1557970-01-0) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is , with a molecular weight of approximately 264.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing the imidazo[2,1-b]thiazole structure. For instance, compounds with similar structural motifs have shown promising activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Compound 4 | Effective against E. coli and C. albicans (IZ = 22 mm and 19 mm) | |
| Compound 12 | Potent against Gram-positive bacteria |
The compound's structure suggests that modifications in the thiazole ring can lead to enhanced antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of imidazo[2,1-b]thiazole derivatives has been explored through various assays. In one study, compounds were evaluated for their ability to inhibit nitric oxide (NO) production and reactive oxygen species (ROS), which are critical in oxidative stress-related diseases.
- Key Findings :
Anticancer Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiazole ring significantly influence cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat cells | 1.61 ± 1.92 | |
| Compound 10 | A-431 cells | 1.98 ± 1.22 |
These findings suggest that modifications to the imidazo[2,1-b]thiazole scaffold can enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
Case Studies
In a recent investigation, a series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their biological activities. Among these, specific compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α)-activated NFκB signaling pathways, which are crucial in cancer progression.
Study Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
